molecular formula C9H9Cl2N5S B586403 Tizanidine-d4 Hydrochloride CAS No. 1188263-51-5

Tizanidine-d4 Hydrochloride

Cat. No.: B586403
CAS No.: 1188263-51-5
M. Wt: 294.20 g/mol
InChI Key: ZWUKMNZJRDGCTQ-URZLSVTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tizanidine-d4 (hydrochloride) is a deuterated form of tizanidine hydrochloride, a centrally acting skeletal muscle relaxant. It is primarily used as an internal standard for the quantification of tizanidine in various analytical applications, such as mass spectrometry. The compound is characterized by the substitution of four hydrogen atoms with deuterium, which enhances its stability and allows for more precise analytical measurements .

Biochemical Analysis

Biochemical Properties

Tizanidine-d4 Hydrochloride acts as an agonist at alpha-2 adrenergic receptor sites, resulting in presynaptic inhibition of motor neurons . This action leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing neuronal excitation induced by noxious stimuli and depressing spontaneous neuronal firing . This effect on cell signaling pathways leads to a decrease in muscle spasticity without affecting their strength .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It acts as an alpha-2 adrenergic receptor agonist, reducing spasticity by causing presynaptic inhibition of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The drug exhibits a short elimination half-life of approximately 2.5 hours . It is also subject to extensive first-pass metabolism, which can affect its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The drug has not been shown to exert direct effects on skeletal muscle fibers or the neuromuscular junction, and it has shown no significant effect on monosynaptic spinal reflexes . The effects of this compound are greatest on polysynaptic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by the CYP1A2 enzyme . The drug undergoes phase I metabolism via oxidation of the imidazoline moiety, the aromatic ring, and the benzothiodiazole ring .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The drug is centrally acting, and its effects are primarily observed in the central nervous system . The drug’s distribution within the body is influenced by its extensive metabolism and its interactions with various enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are primarily observed in the central nervous system. The drug acts by blocking nerve impulses through presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters from the presynaptic terminal of the spinal interneurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tizanidine-d4 (hydrochloride) involves the deuteration of tizanidine hydrochlorideThe specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of Tizanidine-d4 (hydrochloride) involves large-scale deuteration processes, which are carried out under controlled conditions to ensure high purity and yield. The production process includes the use of specialized equipment and reagents to facilitate the incorporation of deuterium atoms into the tizanidine molecule .

Chemical Reactions Analysis

Types of Reactions: Tizanidine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Tizanidine-d4 (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Tizanidine hydrochloride: The non-deuterated form of Tizanidine-d4, used for similar therapeutic purposes.

    Clonidine: Another alpha-2 adrenergic agonist with similar muscle relaxant properties.

    Baclofen: A GABA-B receptor agonist used for muscle spasticity, with a different mechanism of action.

Uniqueness: Tizanidine-d4 (hydrochloride) is unique due to its deuterium substitution, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable as an internal standard in mass spectrometry and other analytical techniques .

Biological Activity

Tizanidine-d4 hydrochloride is a deuterated form of tizanidine, a centrally acting alpha-2 adrenergic agonist primarily used for managing muscle spasticity. The incorporation of deuterium in its structure is intended to enhance the pharmacokinetic and metabolic profiles of the drug, making it a valuable compound for research and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound has the following chemical properties:

  • Molecular Formula : C9H5D4Cl2N5S
  • Molecular Weight : 294.2 g/mol
  • CAS Number : 1188263-51-5

The primary mechanism by which tizanidine exerts its effects is through agonistic activity at alpha-2 adrenergic receptors located in the central nervous system. This action leads to presynaptic inhibition of motor neurons, resulting in reduced release of excitatory neurotransmitters such as glutamate and aspartate. Consequently, tizanidine diminishes muscle tone and alleviates spasticity without directly affecting skeletal muscle fibers or neuromuscular junctions .

Case Studies and Clinical Trials

  • Long-term Efficacy Study : A double-blind study involving 30 patients with spasticity due to cerebrovascular lesions demonstrated that 87% of patients treated with tizanidine experienced significant improvements in muscle tone compared to 79% in the baclofen group (p < 0.01). The study highlighted tizanidine's favorable tolerability profile, with no patients discontinuing due to side effects .
  • Open-label Dose-titration Study : In another study with 47 patients post-stroke, tizanidine was administered for 16 weeks. The results showed a significant reduction in spasticity as measured by the Modified Ashworth Scale (decrease of 2.80 ± 0.47; p < 0.0001). Improvements were also noted in pain intensity and quality of life .
  • Myofascial Pain Treatment : A preliminary report indicated that tizanidine hydrochloride effectively alleviated myofascial pain, suggesting its utility beyond spasticity management .

Pharmacokinetics

This compound exhibits several pharmacokinetic characteristics:

  • Bioavailability : Approximately 34% - 40%, influenced by food intake.
  • Half-life : About 2.5 hours.
  • Metabolism : Primarily metabolized by CYP1A2; significant first-pass metabolism occurs.
  • Volume of Distribution : Approximately 2.4 L/kg.
  • Protein Binding : Around 30% bound to plasma proteins .

Safety Profile

This compound is generally well-tolerated; however, common side effects include:

  • Somnolence (62%)
  • Dizziness (32%)

Serious adverse events are rare, and the drug does not exhibit significant cardiovascular effects compared to other alpha-2 agonists like clonidine . Abrupt discontinuation may lead to rebound hypertension and increased spasticity, necessitating careful management during therapy transitions .

Comparative Efficacy Table

Study TypeSample SizeImprovement RateKey Findings
Long-term Study3087%Significant reduction in muscle tone
Open-label Dose-titration47SignificantImproved spasticity, pain intensity, quality of life
Myofascial Pain TreatmentN/AEffectiveAlleviated myofascial pain

Properties

IUPAC Name

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUKMNZJRDGCTQ-URZLSVTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670104
Record name 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-51-5
Record name 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.